2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline carboxylates This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and methylphenyl groups
Preparation Methods
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of chloro and methylphenyl substituents. Common reagents used in these reactions include chloroaniline, acetic acid, and various catalysts. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, with reagents like N-bromosuccinimide (NBS) or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate include other quinoline derivatives such as imidazo[1,2-a]pyridines and pyrimido[1,2-a]benzimidazoles. These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .
Properties
CAS No. |
355420-55-2 |
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Molecular Formula |
C25H17Cl2NO3 |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17Cl2NO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3 |
InChI Key |
ZRPQKYWZEFYWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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